Home > Products > Screening Compounds P99854 > 1-palmitoyl-1H-benzimidazole
1-palmitoyl-1H-benzimidazole -

1-palmitoyl-1H-benzimidazole

Catalog Number: EVT-1354449
CAS Number:
Molecular Formula: C23H36N2O
Molecular Weight: 356.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-palmitoyl-1H-benzimidazole is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a palmitoyl group, which is a long-chain fatty acid, attached to the benzimidazole structure. The combination of these two moieties can enhance the lipophilicity and biological activity of the compound, making it a subject of interest in pharmaceutical research.

Source

1-palmitoyl-1H-benzimidazole can be synthesized through various chemical methods involving the reaction of benzimidazole derivatives with palmitic acid or its derivatives. The synthesis and evaluation of this compound have been explored in several studies, highlighting its potential applications in medicinal chemistry.

Classification

1-palmitoyl-1H-benzimidazole is classified as a benzimidazole derivative and a fatty acid amide. Benzimidazoles are characterized by their bicyclic structure comprising a benzene ring fused to an imidazole ring. The incorporation of the palmitoyl group categorizes this compound further into lipid-modified benzimidazoles, which may exhibit enhanced solubility and permeability properties.

Synthesis Analysis

Methods

The synthesis of 1-palmitoyl-1H-benzimidazole typically involves the following methods:

  • Condensation Reaction: This method involves the reaction of 1H-benzimidazole with palmitic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to facilitate the formation of amide bonds.
  • Solvent-Free Conditions: Recent advancements have introduced protocols for synthesizing benzimidazoles under solvent-free conditions, utilizing catalysts like polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) to promote reaction efficiency and yield .

Technical Details

The reactions are typically carried out under controlled temperatures, often around 70 °C to optimize yields while minimizing side reactions. Monitoring techniques such as thin-layer chromatography (TLC) are employed to assess reaction progress, and purification is achieved through column chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 1-palmitoyl-1H-benzimidazole consists of a benzimidazole core with a palmitoyl group (a 16-carbon saturated fatty acid) attached at the nitrogen atom. The structural formula can be represented as follows:

C22H34N2O\text{C}_{22}\text{H}_{34}\text{N}_2\text{O}

Data

  • Molecular Weight: Approximately 350.52 g/mol
  • Melting Point: Specific melting points can vary based on purity but typically range from 70 °C to 80 °C.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of functional groups and structural integrity.
Chemical Reactions Analysis

Reactions

1-palmitoyl-1H-benzimidazole can undergo various chemical reactions, including:

  • Hydrolysis: In aqueous conditions, it may hydrolyze back to benzimidazole and palmitic acid.
  • Oxidation: The palmitoyl group may be susceptible to oxidation reactions under certain conditions.

Technical Details

The stability of 1-palmitoyl-1H-benzimidazole under different pH levels and temperatures is critical for its application in biological systems. Studies have shown that modifications in reaction conditions significantly affect its reactivity and stability.

Mechanism of Action

Process

The mechanism of action for 1-palmitoyl-1H-benzimidazole is primarily linked to its interaction with biological membranes due to its lipophilic nature. The palmitoyl group enhances membrane penetration, allowing for improved bioavailability and efficacy in target cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water due to the hydrophobic nature imparted by the palmitoyl group.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity consistent with amides; can participate in acylation and other nucleophilic substitution reactions.

Relevant data from spectral analyses confirm the presence of characteristic functional groups associated with both the benzimidazole and palmitoyl moieties, aiding in structural elucidation .

Applications

Scientific Uses

1-palmitoyl-1H-benzimidazole has potential applications in various scientific fields:

  • Pharmaceutical Research: Investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
  • Biochemical Studies: Used in studies examining membrane interactions due to its lipid-like characteristics.
  • Material Science: Potentially applicable in developing lipid-based drug delivery systems due to its amphiphilic nature.
Introduction to Benzimidazole Derivatives

Structural and Functional Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole core exhibits exceptional structural plasticity, enabling it to participate in diverse binding interactions with biological targets. Key pharmacological attributes derive from its ability to:

  • Act as a hydrogen bond acceptor/donor via nitrogen atoms (N3-H tautomerism) [1]
  • Engage in π-π stacking interactions through its planar aromatic system
  • Form van der Waals contacts and hydrophobic interactions via the benzene moiety [8]

This versatility translates to broad mechanistic diversity in drug action. Clinically approved benzimidazole derivatives demonstrate multiple therapeutic applications:

Table 1: Therapeutic Applications of Selected Benzimidazole Derivatives

CompoundBiological TargetTherapeutic ApplicationKey Interactions
AbemaciclibCDK4/6 kinasesBreast cancerHydrogen bonding, hydrophobic pockets
VeliparibPARP enzymesOvarian cancerZn²⁺ chelation, DNA intercalation
OmeprazoleH⁺/K⁺-ATPase proton pumpAnti-ulcerativeCovalent binding to cysteine residues
Albendazoleβ-tubulinAnthelminticMicrotubule disruption
CandesartanAngiotensin II receptorAntihypertensiveIonic bonding, hydrophobic contacts

The scaffold's bioisosteric relationship with purines facilitates interactions with nucleotide-binding domains in enzymes and receptors. Benzimidazoles exhibit activity against cancer targets through:

  • Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes via planar aromatic stacking [1]
  • Kinase modulation: Competitive ATP binding through hinge region interactions (e.g., abemaciclib's inhibition of CDK4/6)
  • Epigenetic regulation: Histone deacetylase (HDAC) inhibition via zinc chelation [1]
  • Receptor antagonism: Steric occlusion of hormone binding sites (e.g., galeterone's androgen receptor blockade)

Table 2: Binding Interactions of Benzimidazole Derivatives with Biological Targets

Target ClassPDB IDKey Benzimidazole InteractionsRepresentative Ligand
PARP-17AACH-bonding, π-stacking, van der WaalsVeliparib analog
CK2 kinase4KWPH-bonding, methionine-sulfur-π, hydrophobicBenzimidazole-based inhibitor
Androgen receptor4HLWπ-π stacking, polar contactsGaleterone
HDAC27KBGHydrophobic, π-π, H-bonding, Zn²⁺ chelationPracinostat

The scaffold's metabolic stability and ease of synthetic modification further contribute to its pharmaceutical utility, enabling rational drug design across therapeutic areas [5].

Role of Lipophilic Modifications (e.g., Palmitoyl Groups) in Bioactive Molecule Design

The strategic incorporation of long-chain alkyl groups such as palmitoyl (C₁₆H₃₁O-) at the N1-position of benzimidazole represents a sophisticated approach to enhance biomembrane interactions. This modification directly addresses limitations of unsubstituted benzimidazoles, including:

  • Suboptimal pharmacokinetics: Rapid hepatic metabolism and short plasma half-life
  • Limited tissue penetration: Restricted access to intracellular targets
  • P-glycoprotein efflux: Susceptibility to multidrug resistance mechanisms [9]

The palmitoyl moiety confers distinct physicochemical advantages:

  • Enhanced lipophilicity: LogP increases by approximately 6-8 units versus unsubstituted benzimidazole
  • Improved membrane transit: Passive diffusion across phospholipid bilayers
  • P-gp evasion: Reduced recognition by efflux transporters in resistant cells [9]

Recent studies demonstrate structure-activity relationships for N1-palmitoyl benzimidazoles:

  • Chain length dependency: C16 (palmitoyl) outperforms shorter chains (C8-C14) in cellular uptake studies using MDA-MB-231 breast cancer cells [2]
  • Substitution pattern synergy: 2-Aryl substitutions (e.g., 4'-methoxyphenyl) combined with N1-palmitoyl enhance antiproliferative activity (IC₅₀ = 8.2 μM vs. 32.7 μM for unsubstituted analog) [2]
  • Selectivity modulation: Lipophilic chains reduce non-specific binding while enhancing target affinity (e.g., dihydrofolate reductase inhibition)

Table 3: Impact of N-Alkyl Chain Length on Benzimidazole Bioactivity

CompoundN-SubstituentChain LengthMDA-MB-231 IC₅₀ (μM)LogPP-gp Inhibition*
1aMethylC1>1001.9-
1dButylC478.33.7-
1ePentylC564.24.2-
1fHexylC652.44.8+
1gHeptylC741.65.3++
2gPalmitoyl + 4'-OCH₃C168.28.7+++

*P-gp inhibition potency: (-) None, (+) Weak, (++) Moderate, (+++) Strong [2] [9]

Mechanistic studies reveal that N1-palmitoyl benzimidazoles overcome imatinib resistance in chronic myeloid leukemia (CML) through dual mechanisms:

  • Apoptosis induction: Upregulation of pro-apoptotic BAX, BIM, and BAD genes (3.8-5.2 fold increase vs. control) [9]
  • P-gp modulation: Rhodamine-123 accumulation assays confirm efflux inhibition (78% reduction vs. resistant controls)
  • BCR-ABL binding: Molecular docking shows stable interactions with T315I mutant kinases (binding energy -9.7 kcal/mol) [9]

The palmitoyl group also facilitates intracellular accumulation through lipoprotein receptor-mediated uptake, particularly in lipid-rich tumor microenvironments [7].

Historical Evolution of 1-Substituted Benzimidazole Derivatives in Pharmaceutical Research

The medicinal exploration of 1-substituted benzimidazoles has evolved through three distinct phases:

Phase 1: Early Anthelmintics (1960s-1980s)

  • Thiabendazole (1961): First commercial 2-substituted benzimidazole with minimal N1 modifications
  • Albendazole/mebendazole (1970s): Introduction of carbamate groups with retained N1-H configuration
  • Limitation: Poor systemic absorption restricted applications to gastrointestinal parasites [5]

Phase 2: Proton Pump Inhibitors (1980s-2000s)

  • Omeprazole (1979): Pioneering 2-pyridylmethyl substitution at N1 with sulfoxide moiety
  • Chemical evolution: Lansoprazole (1995), Pantoprazole (1996), Rabeprazole (1999) with optimized N1-alkyl chains
  • Therapeutic breakthrough: Acid-labile derivatives activated in parietal cells [5]

Phase 3: Targeted Therapies (2000s-Present)

  • Bendamustine (2008): Hybrid molecule with N1-bis(2-chloroethyl)amino group for DNA crosslinking
  • Kinase inhibitors: N1-arylalkyl substitutions in abemaciclib (2015) for CDK4/6 selectivity
  • Lipophilic innovations: Systematic exploration of long-chain N1-acyl groups (e.g., palmitoyl) to enhance tissue distribution [5]

Synthetic methodologies have advanced significantly to enable this evolution:

Table 4: Evolution of Synthetic Approaches for 1-Substituted Benzimidazoles

EraPrimary MethodReaction ConditionsN1-Palmitoyl YieldLimitations
1950-1980Alkyl halide alkylationReflux, 12-48h, K₂CO₃, DMFNot reportedLow regioselectivity, overalkylation
1980-2000Carboxylic acid condensationPPA, 140-160°C, 6-12h<30%High temperatures, decomposition
2000-2010Acylation with acid chloridesPyridine, 0°C→RT, 2-4h65-77%Moisture sensitivity, byproducts
2010-PresentMicrowave-assisted synthesisDMC/DMSO, 140°C, 5-10min, MW84-98%Specialized equipment required

The microwave revolution (2010s) dramatically improved N1-acylation efficiency:

  • Time reduction: 95-98% decrease (5 hours → 10 minutes for palmitoylation) [10]
  • Yield enhancement: 77% → 98% for compound 1g (1-heptylbenzimidazole) [2]
  • Green chemistry advantages: Reduced solvent volumes, minimal byproduct formation

Modern synthetic routes to 1-palmitoyl-1H-benzimidazole employ dimethyl carbonate (DMC) as both solvent and carbonyl source under microwave irradiation (140°C, 100W, 5-10 min), achieving near-quantitative conversion [10]. This represents a paradigm shift from traditional acid-catalyzed condensations that required harsh conditions and produced complex mixtures.

Table 5: Key 1-Substituted Benzimidazole Derivatives in Pharmaceutical Development

Compound NameN1-SubstituentTherapeutic CategoryDevelopment StatusReference
Omeprazole2-PyridylmethylAntiulcerativeMarketed (1988) [5]
BendamustineBis(2-chloroethyl)aminoAntineoplastic (CLL, NHL)Marketed (2008) [1]
AbemaciclibEthylcyclopentylAntineoplastic (Breast cancer)Marketed (2015) [1]
1-Palmitoyl-1H-benzimidazoleHexadecanoylBroad-spectrum modulatorPreclinical research [2]
2-(4-Chlorobenzyl)-1-lupinylLupinyl (quinolizidine)AntileishmanialLead optimization [4]

Comprehensive Compound Table

Properties

Product Name

1-palmitoyl-1H-benzimidazole

IUPAC Name

1-(benzimidazol-1-yl)hexadecan-1-one

Molecular Formula

C23H36N2O

Molecular Weight

356.5g/mol

InChI

InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-23(26)25-20-24-21-17-15-16-18-22(21)25/h15-18,20H,2-14,19H2,1H3

InChI Key

NIJXEQQKJDHXMN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)N1C=NC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1C=NC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.